An In-depth Technical Guide to 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activity and synthetic tractability.[1] As a privileged structure, it is a core component of numerous therapeutic agents, including anti-infectives, anticancer drugs, and treatments for neurological disorders.[1] This guide focuses on a specific, highly functionalized derivative: 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine. The strategic placement of reactive chloro and iodo groups, combined with the methylthio moiety, makes this compound a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document provides an in-depth analysis of its chemical properties, reactivity profile, and practical applications for professionals in research and drug development.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is the first step toward its effective utilization in synthesis. 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a polysubstituted pyrimidine with a unique arrangement of functional groups that dictate its reactivity.
1.1. Molecular Structure and Identification
The compound's structure features a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, an iodine atom at position 5, and a methylthio group at position 2.
Caption: Chemical structure of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine.
1.2. Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases. These parameters are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 917895-51-3 | [2][3] |
| Molecular Formula | C₅H₃Cl₂IN₂S | [2][4] |
| Molecular Weight | 320.97 g/mol | [2][4] |
| Appearance | White to cream or yellow to orange solid (crystals or powder) | [5][6][7] |
| Melting Point | 38 - 44 °C | [6][7] |
| Purity | Typically ≥97% | |
| Storage | Store at -20°C, sealed, away from moisture and light.[5][8] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine lies in the differential reactivity of its halogen substituents. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), while the iodo group provides a handle for metal-catalyzed cross-coupling reactions.
2.1. Nucleophilic Aromatic Substitution (SₙAr) at C4/C6
The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at positions 4 and 6 excellent leaving groups for SₙAr reactions. This is a primary pathway for introducing a wide variety of functional groups.
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Causality of Reactivity: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This significantly lowers the activation energy for the substitution reaction.
-
Common Nucleophiles: Amines, alcohols (alkoxides), and thiols (thiolates) are commonly used to displace the chloro groups, enabling the construction of diverse compound libraries. The sequential displacement of the two chloro groups can often be controlled by modulating reaction conditions such as temperature and stoichiometry.
A related compound, 4,6-dichloro-2-(methylthio)pyrimidine, is known to undergo smooth displacement of its chloro groups with benzyloxide, demonstrating the viability of this pathway.[9]
Caption: Generalized workflow for nucleophilic aromatic substitution (SₙAr) on the pyrimidine core.
2.2. Oxidation and Displacement of the Methylthio Group
The methylthio (-SCH₃) group at the C2 position offers another point for modification. It can be oxidized to a more reactive methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These sulfone groups are excellent leaving groups themselves and can be displaced by a variety of nucleophiles, including cyanide.[9] This strategy was successfully employed in the synthesis of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile from its methylthio precursor.[9]
2.3. Future Potential: Cross-Coupling at C5
While not explicitly detailed in the reviewed literature for this specific molecule, the presence of an iodo group at the C5 position strongly suggests its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This opens up possibilities for introducing carbon-carbon or carbon-heteroatom bonds at the pyrimidine core, a powerful strategy for building molecular complexity.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug design due to its ability to form hydrogen bonds and engage in various biological interactions.[1] Highly functionalized pyrimidines like 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine are not typically final drug products but serve as critical intermediates for creating novel therapeutic candidates.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is central to many approved kinase inhibitors used in oncology. The functional groups on this molecule allow for the systematic exploration of chemical space around the core to optimize binding affinity and selectivity.
-
Antiviral and Anticancer Agents: Research has demonstrated that substituted pyrimidine and fused pyrimidine systems possess significant antiviral and anticancer properties.[10] This intermediate provides a direct route to novel derivatives for screening against various viral and cancer cell lines.
-
Intermediate for Complex Syntheses: This compound is a building block for more elaborate molecules. For example, a structurally related compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[11][12] This highlights the industrial relevance of this class of compounds.
Safety and Handling Protocols
As with any reactive chemical intermediate, proper handling and safety precautions are paramount. The information below is synthesized from available Safety Data Sheets (SDS).
4.1. Hazard Identification and Precautionary Measures
This compound is classified as hazardous. Users must familiarize themselves with the GHS classifications and adhere to all safety protocols.
| Hazard Class | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | [6][13][14] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [13][15] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [15] |
| STOT SE 3 | H335: May cause respiratory irritation. | [13][15] |
Key Precautionary Statements:
-
P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray.[15][16]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[14][15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]
4.2. Recommended Laboratory Practices
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][15]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile rubber gloves, and a lab coat.[13][16]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6][14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6][14]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, segregated from incompatible materials.[6]
Exemplary Experimental Protocol: Nucleophilic Substitution with an Amine
To illustrate the practical utility of 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine, the following section provides a representative, self-validating protocol for a nucleophilic substitution reaction. This protocol is based on established methodologies for similar dichloropyrimidine substrates.
Objective: To synthesize a 4-amino-6-chloro-5-iodo-2-(methylthio)pyrimidine derivative via monosubstitution.
Materials:
-
4,6-dichloro-5-iodo-2-(methylthio)pyrimidine
-
Primary or secondary amine (e.g., morpholine) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-iodo-2-(methylthio)pyrimidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the anhydrous solvent (approx. 0.1 M concentration).
-
Base and Nucleophile Addition: Add the amine (1.0 eq) followed by the slow, dropwise addition of the base (e.g., TEA, 1.2 eq) at 0 °C. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product. This in-process control is a self-validating step to ensure the reaction proceeds as expected.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure monosubstituted product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the chloro signals and the appearance of signals corresponding to the added amine will validate the successful substitution.
Caption: Step-by-step workflow for a typical SₙAr experiment.
References
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine - CAS:917895-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4,6-dichloro-2-(méthylthio)pyrimidine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 13. fishersci.co.uk [fishersci.co.uk]
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